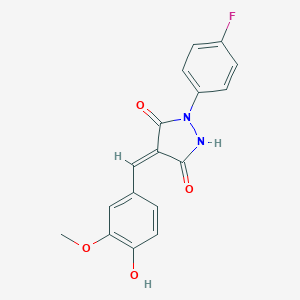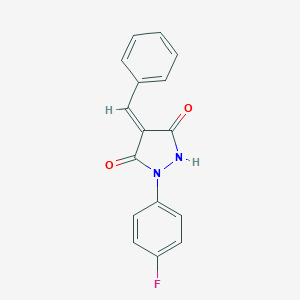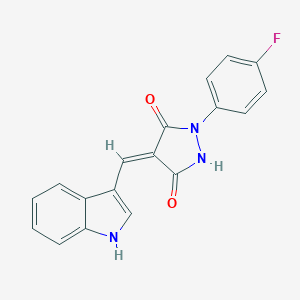![molecular formula C20H19BrN2O4 B301678 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301678.png)
4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential in drug development. This compound is a member of the chromene family and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The mechanism of action of 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that it inhibits the activity of certain enzymes involved in cancer cell growth. Another proposed mechanism is that it may induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been suggested that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of various bacteria and fungi. In vivo studies have shown that it can inhibit tumor growth and reduce inflammation in animal models.
実験室実験の利点と制限
One advantage of using 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, it has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its use.
将来の方向性
There are several future directions for research on 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One potential direction is to further investigate its anti-cancer potential and explore its use in combination with other anti-cancer drugs. Another potential direction is to study its anti-inflammatory properties in more detail and investigate its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments. Finally, there is potential for the development of new antibiotics based on the anti-microbial properties of this compound.
合成法
The synthesis of 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a multi-step process that requires the use of several reagents. The first step involves the reaction of 4-hydroxycoumarin with allyl bromide in the presence of a base to produce 4-(allyloxy)-3-bromo-5-methoxyphenyl)-2H-chromen-2-one. This intermediate is then reacted with malononitrile in the presence of a base to form 4-(allyloxy)-3-bromo-5-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. The final step involves the reaction of this intermediate with ammonia to produce the desired compound.
科学的研究の応用
The scientific research application of 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is diverse and has been studied in various fields. One of the primary areas of interest is its anti-cancer potential. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, this compound has been studied for its anti-microbial properties and has shown promising results in inhibiting the growth of various bacteria and fungi.
特性
分子式 |
C20H19BrN2O4 |
|---|---|
分子量 |
431.3 g/mol |
IUPAC名 |
2-amino-4-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C20H19BrN2O4/c1-3-7-26-19-13(21)8-11(9-16(19)25-2)17-12(10-22)20(23)27-15-6-4-5-14(24)18(15)17/h3,8-9,17H,1,4-7,23H2,2H3 |
InChIキー |
JYEORTUPOMISHI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br)OCC=C |
正規SMILES |
COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301600.png)
![1-(3-Chloro-4-fluorophenyl)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301601.png)
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)
![4-{[5-(2,3-Dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301603.png)

![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)
![2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301613.png)
![2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301614.png)
![2-amino-4-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301615.png)
![2-amino-4-[3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301616.png)
![2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301617.png)